molecular formula C25H34O4 B11487861 2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol

2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol

Cat. No.: B11487861
M. Wt: 398.5 g/mol
InChI Key: DVDPFPLIZSZBTH-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol is a complex organic compound characterized by its phenolic structure and the presence of bulky tert-butyl groups. This compound is known for its antioxidant properties and is used in various applications, including polymer stabilization and as a research chemical in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol typically involves the alkylation of phenolic compounds with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various alkyl or aryl-substituted phenols.

Scientific Research Applications

2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol has several scientific research applications:

Mechanism of Action

The antioxidant properties of 2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to reactive oxygen species, converting them into more stable and less harmful molecules. This mechanism helps in protecting cells and materials from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol is unique due to the presence of the isochromenyl group, which enhances its antioxidant properties and provides additional stability. This makes it more effective in certain applications compared to other similar compounds.

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol

InChI

InChI=1S/C25H34O4/c1-24(2,3)18-11-16(12-19(22(18)26)25(4,5)6)23-17-14-21(28-8)20(27-7)13-15(17)9-10-29-23/h11-14,23,26H,9-10H2,1-8H3

InChI Key

DVDPFPLIZSZBTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2C3=CC(=C(C=C3CCO2)OC)OC

Origin of Product

United States

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